molecular formula C9H15N B1624477 (R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine CAS No. 460747-73-3

(R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine

Cat. No.: B1624477
CAS No.: 460747-73-3
M. Wt: 137.22 g/mol
InChI Key: NTVFDRLNCQVBCW-SECBINFHSA-N
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Description

®-1-(But-3-yn-1-yl)-2-methylpyrrolidine is a chiral compound with a pyrrolidine ring substituted with a butynyl group at the first position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(But-3-yn-1-yl)-2-methylpyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-methylpyrrolidine and 3-butyne-1-ol.

    Reaction Conditions: The reaction involves the use of a base, such as sodium hydride (NaH), to deprotonate the alcohol group of 3-butyne-1-ol, followed by nucleophilic substitution with ®-2-methylpyrrolidine.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(But-3-yn-1-yl)-2-methylpyrrolidine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-1-(But-3-yn-1-yl)-2-methylpyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the triple bond to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the butynyl group, where nucleophiles such as halides or amines can replace the terminal hydrogen.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with Pd/C catalyst.

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

®-1-(But-3-yn-1-yl)-2-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(But-3-yn-1-yl)-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(But-3-yn-1-yl)-2-methylpyrrolidine: The enantiomer of the compound with similar structural features but different stereochemistry.

    1-(But-3-yn-1-yl)pyrrolidine: Lacks the methyl group at the second position.

    2-Methylpyrrolidine: Lacks the butynyl group at the first position.

Uniqueness

®-1-(But-3-yn-1-yl)-2-methylpyrrolidine is unique due to its specific chiral configuration and the presence of both the butynyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2R)-1-but-3-ynyl-2-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-3-4-7-10-8-5-6-9(10)2/h1,9H,4-8H2,2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVFDRLNCQVBCW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN1CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463626
Record name 1-(3-Butynyl)-2(R)-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460747-73-3
Record name 1-(3-Butynyl)-2(R)-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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